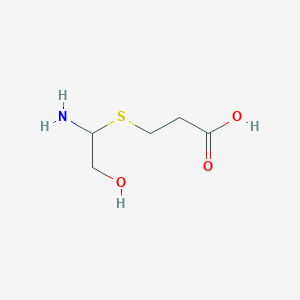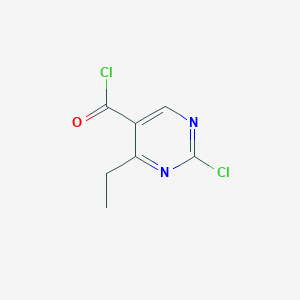
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C7H7Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves the chlorination of 4-ethyl-5-pyrimidinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the acid with thionyl chloride, which results in the formation of the desired carbonyl chloride compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-ethyl-5-pyrimidinecarboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Coupled Products: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in modifying biomolecules and studying their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methyl-5-pyrimidinecarbonyl chloride
- 2-Chloro-4-ethyl-5-pyrimidinecarboxylic acid
- 4-Ethyl-5-pyrimidinecarbonyl chloride
Uniqueness
2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both chloro and ethyl groups provides distinct reactivity and properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
306960-72-5 |
|---|---|
Molekularformel |
C7H6Cl2N2O |
Molekulargewicht |
205.04 g/mol |
IUPAC-Name |
2-chloro-4-ethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-4(6(8)12)3-10-7(9)11-5/h3H,2H2,1H3 |
InChI-Schlüssel |
QEKLNADXCCMCCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC=C1C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


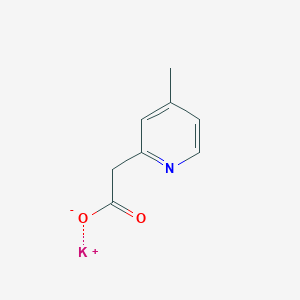
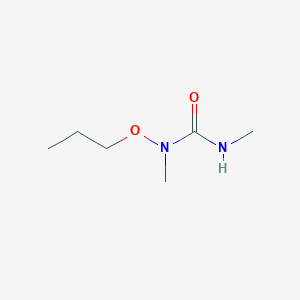
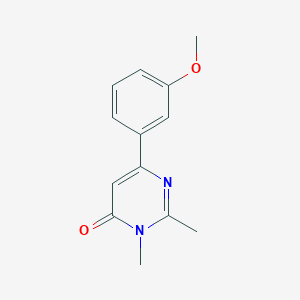
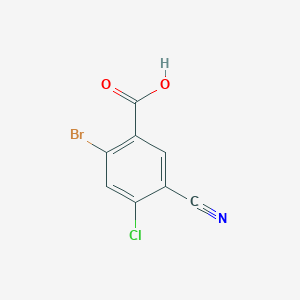

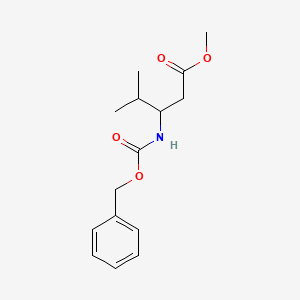
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

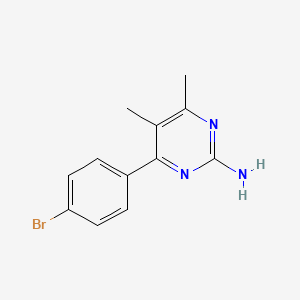
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)

